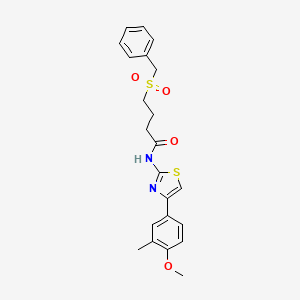
4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
4-(Benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide and its derivatives have potential applications in photodynamic therapy (PDT). A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis and characterization of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. The photophysical and photochemical properties of these compounds make them promising as Type II photosensitizers for cancer treatment in PDT, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitubercular Agents
Compounds with a structure similar to this compound have been synthesized and evaluated for their antimicrobial and antitubercular properties. Kumar, Prasad, and Chandrashekar (2013) synthesized novel sulfonyl derivatives exhibiting moderate to significant antibacterial and antifungal activities. Some compounds were identified as excellent antitubercular molecules when compared to the first-line drug isoniazid (Kumar, Prasad, & Chandrashekar, 2013).
Anticonvulsant Activity
Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. Some compounds demonstrated significant anticonvulsive effects, offering protection against picrotoxin-induced convulsion (Farag et al., 2012).
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment
Nitta et al. (2008) explored novel series of compounds related to this compound as dipeptidyl peptidase IV (DPP-IV) inhibitors. Their study showed that these derivatives have potent DPP-IV inhibitory activity, suggesting potential use in the treatment of type 2 diabetes (Nitta et al., 2008).
Propiedades
IUPAC Name |
4-benzylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-16-13-18(10-11-20(16)28-2)19-14-29-22(23-19)24-21(25)9-6-12-30(26,27)15-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12,15H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNQKYVQYGIKRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

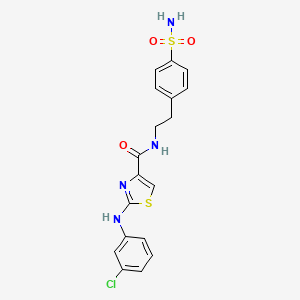
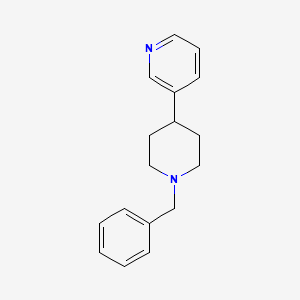

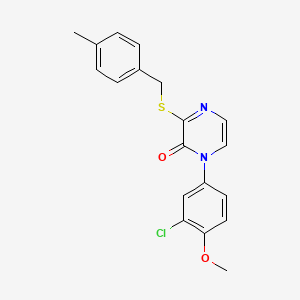
![5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2358073.png)

![(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide](/img/structure/B2358078.png)
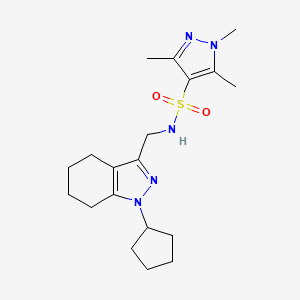
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2358080.png)
![N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)
![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid](/img/structure/B2358082.png)

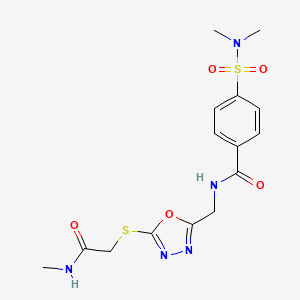
![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)